molecular formula C14H16N6O2 B5277119 N'-(4,6-DIMETHYLPYRIMIDIN-2-YL)-N-(4-METHYL-3-NITROPHENYL)GUANIDINE

N'-(4,6-DIMETHYLPYRIMIDIN-2-YL)-N-(4-METHYL-3-NITROPHENYL)GUANIDINE

Cat. No.: B5277119
M. Wt: 300.32 g/mol
InChI Key: GVFPEPDLOMZJOH-UHFFFAOYSA-N
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Description

N’-(4,6-DIMETHYLPYRIMIDIN-2-YL)-N-(4-METHYL-3-NITROPHENYL)GUANIDINE is a synthetic organic compound that belongs to the class of guanidines. These compounds are known for their diverse applications in medicinal chemistry, agriculture, and materials science. The unique structure of this compound, featuring both pyrimidine and nitrophenyl groups, suggests potential biological activity and utility in various chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4,6-DIMETHYLPYRIMIDIN-2-YL)-N-(4-METHYL-3-NITROPHENYL)GUANIDINE typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate aldehydes and amines under acidic or basic conditions.

    Nitration of the Phenyl Ring: The methylphenyl group can be nitrated using a mixture of concentrated nitric and sulfuric acids.

    Coupling Reaction: The final step involves coupling the pyrimidine and nitrophenyl groups using a guanidine derivative under controlled temperature and pH conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactors where the above reactions are optimized for yield and purity. Continuous flow reactors could also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitrophenyl group can undergo oxidation to form various nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The methyl groups on the pyrimidine ring can participate in electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Halogenating agents like chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Amino derivatives.

    Substitution: Halogenated pyrimidine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe to study enzyme interactions.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism by which N’-(4,6-DIMETHYLPYRIMIDIN-2-YL)-N-(4-METHYL-3-NITROPHENYL)GUANIDINE exerts its effects is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors. The nitrophenyl group may facilitate binding to active sites, while the pyrimidine ring could enhance stability and specificity.

Comparison with Similar Compounds

Similar Compounds

    N’-(4,6-DIMETHYLPYRIMIDIN-2-YL)-N-(4-METHYLPHENYL)GUANIDINE: Lacks the nitro group, potentially altering its biological activity.

    N’-(4,6-DIMETHYLPYRIMIDIN-2-YL)-N-(4-NITROPHENYL)GUANIDINE: Similar structure but without the methyl group on the phenyl ring.

Uniqueness

The presence of both methyl and nitro groups in N’-(4,6-DIMETHYLPYRIMIDIN-2-YL)-N-(4-METHYL-3-NITROPHENYL)GUANIDINE makes it unique, potentially offering a distinct profile of chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

2-(4,6-dimethylpyrimidin-2-yl)-1-(4-methyl-3-nitrophenyl)guanidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N6O2/c1-8-4-5-11(7-12(8)20(21)22)18-13(15)19-14-16-9(2)6-10(3)17-14/h4-7H,1-3H3,(H3,15,16,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVFPEPDLOMZJOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=NC2=NC(=CC(=N2)C)C)N)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)N/C(=N\C2=NC(=CC(=N2)C)C)/N)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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